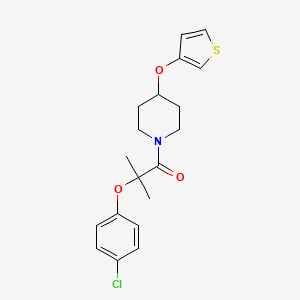

2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chlorophenoxy group, a thiophen-3-yloxy group, and a piperidin-1-yl group. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to form 4-chlorophenol, which is then reacted with an appropriate alkylating agent to produce 4-chlorophenoxyalkane.

Introduction of the Piperidine Ring: The chlorophenoxyalkane is then reacted with piperidine under suitable conditions to introduce the piperidin-1-yl group.

Attachment of the Thiophen-3-yloxy Group: The final step involves the reaction of the intermediate with thiophen-3-ol in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxy derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one exhibit cytotoxic effects against various cancer cell lines. The compound has been evaluated for its potential to induce apoptosis in cancer cells, particularly in breast and colon cancer models.

Case Study:

A study demonstrated that derivatives of chlorophenyl compounds showed significant cytotoxicity against human cancer cell lines, suggesting that the incorporation of the thiophene moiety may enhance this effect .

Neurological Applications

The piperidine structure is known for its role in neuropharmacology, particularly as a scaffold for developing drugs targeting neurotransmitter systems. Compounds with similar structures have been investigated for their potential as antidepressants and anxiolytics.

Case Study:

Research involving piperidine derivatives indicated that certain modifications could lead to enhanced serotonin reuptake inhibition, which is beneficial for treating depression . Given the structural similarities, this compound may exhibit similar properties.

Antimicrobial Properties

There is emerging evidence that compounds containing thiophene and chlorophenyl groups possess antimicrobial activity. The presence of these substituents may confer enhanced efficacy against various bacterial strains.

Case Study:

Studies on sulfonamide derivatives have shown promising antimicrobial effects, suggesting that further investigation into the antimicrobial properties of this compound could yield valuable insights .

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neurological | Potential serotonin reuptake inhibitor | |

| Antimicrobial | Exhibits activity against bacterial strains |

Research Findings and Future Directions

The current research surrounding this compound is still developing. Future studies should focus on:

In Vivo Studies: Conducting comprehensive in vivo experiments to evaluate pharmacokinetics and therapeutic potential.

Mechanistic Studies: Elucidating the precise mechanisms through which this compound affects neurotransmitter systems.

Broader Biological Screening: Investigating additional pharmacological effects beyond those currently documented.

Mecanismo De Acción

The mechanism of action of 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-2-yloxy)piperidin-1-yl)propan-1-one

- 2-(4-Bromophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one

- 2-(4-Chlorophenoxy)-2-methyl-1-(4-(furan-3-yloxy)piperidin-1-yl)propan-1-one

Uniqueness

2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Actividad Biológica

The compound 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one is a synthetic organic molecule notable for its potential biological activities. This article reviews its biological activity, synthesizing findings from diverse research studies and presenting data in a structured manner.

Chemical Structure and Characteristics

The compound features a complex structure characterized by a chlorophenoxy group, a thiophenyloxy substitution, and a piperidine moiety. Its molecular formula is C19H22ClN1O3, and it exhibits properties that suggest possible interactions with biological systems.

Pharmacological Properties

Research indicates that compounds similar to This compound may exhibit various pharmacological effects:

- Anticancer Activity : Analogous compounds have shown significant anticancer properties, with studies indicating IC50 values in the low micromolar range against various cancer cell lines .

- Dopamine Receptor Modulation : The piperidine component suggests potential interactions with dopamine receptors, particularly D3 receptors, which are implicated in neurological functions .

- Anti-inflammatory Effects : Similar structures have demonstrated anti-inflammatory activities, making them candidates for therapeutic applications in inflammatory diseases .

The biological effects of this compound can be attributed to several mechanisms:

- Receptor Binding : The chlorophenoxy and thiophenyloxy groups likely facilitate binding to specific receptors, influencing signaling pathways related to cell proliferation and survival.

- Cell Cycle Arrest : Some studies report that related compounds induce cell cycle arrest in cancer cells, leading to apoptosis .

- Protein Interactions : Docking studies suggest that the compound may interact with proteins such as bovine serum albumin (BSA), affecting drug bioavailability and distribution .

Anticancer Activity

A study evaluating the anticancer activity of related compounds found that one analog exhibited an IC50 of 4.363 μM against HCT116 colon cancer cells, outperforming doxorubicin . This highlights the potential of the compound in cancer therapeutics.

Dopamine Receptor Agonism

In receptor binding assays, modifications to the piperidine structure significantly enhanced D3 receptor agonist activity while minimizing D2 receptor antagonism. This selectivity is crucial for developing treatments for conditions like schizophrenia without adverse effects associated with D2 antagonism .

Data Table: Biological Activity Summary

| Activity Type | Compound Variant | IC50 (μM) | Notes |

|---|---|---|---|

| Anticancer | Analog A | 4.363 | Effective against HCT116 cells |

| D3 Receptor Agonism | Compound 1 | 710 | Selective for D3 over D2 receptors |

| Anti-inflammatory | Compound B | Not specified | Demonstrated significant reduction in inflammation markers |

Propiedades

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-1-(4-thiophen-3-yloxypiperidin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClNO3S/c1-19(2,24-16-5-3-14(20)4-6-16)18(22)21-10-7-15(8-11-21)23-17-9-12-25-13-17/h3-6,9,12-13,15H,7-8,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKBPCODZTYUCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CCC(CC1)OC2=CSC=C2)OC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.